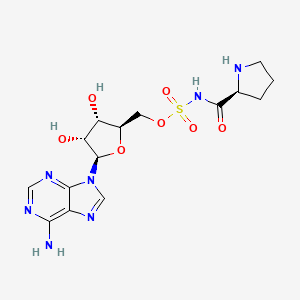
5'-O-(L-prolylsulfamoyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(L-prolylsulfamoyl)adenosine is a small molecule that belongs to the class of organic compounds known as purine nucleosides. These compounds comprise a purine base attached to a ribosyl or deoxyribosyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(L-prolylsulfamoyl)adenosine typically involves the attachment of L-proline to adenosine via a sulfamoyl linkage. The reaction conditions often require the activation of the amino acid by ATP to form a covalent intermediate with AMP, which then reacts with adenosine .
Industrial Production Methods
While specific industrial production methods for 5’-O-(L-prolylsulfamoyl)adenosine are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification processes to obtain the desired compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-(L-prolylsulfamoyl)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the compound, while substitution reactions could result in various substituted analogs of 5’-O-(L-prolylsulfamoyl)adenosine.
Applications De Recherche Scientifique
5’-O-(L-prolylsulfamoyl)adenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: It plays a role in understanding the biochemical pathways involving nucleosides and their derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5’-O-(L-prolylsulfamoyl)adenosine involves its interaction with bifunctional glutamate/proline–tRNA ligase. This enzyme catalyzes the attachment of both L-glutamate and L-proline to their cognate tRNAs in a two-step reaction where the amino acid is first activated by ATP to form a covalent intermediate with AMP . This interaction is crucial for the compound’s biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-O-(L-Serylsulfamoyl)adenosine
- 5’-O-(L-Threonylsulfamoyl)adenosine
Uniqueness
5’-O-(L-prolylsulfamoyl)adenosine is unique due to its specific sulfamoyl linkage to L-proline, which distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C15H21N7O7S |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-pyrrolidine-2-carbonyl]sulfamate |
InChI |
InChI=1S/C15H21N7O7S/c16-12-9-13(19-5-18-12)22(6-20-9)15-11(24)10(23)8(29-15)4-28-30(26,27)21-14(25)7-2-1-3-17-7/h5-8,10-11,15,17,23-24H,1-4H2,(H,21,25)(H2,16,18,19)/t7-,8+,10+,11+,15+/m0/s1 |
Clé InChI |
LKVJEMXWEODCAY-JVEUSOJLSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
C1CC(NC1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















